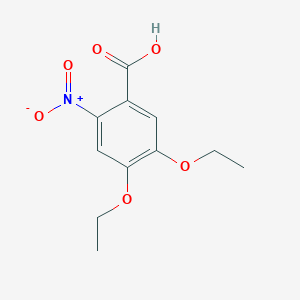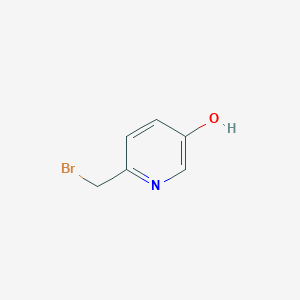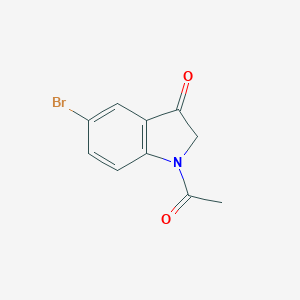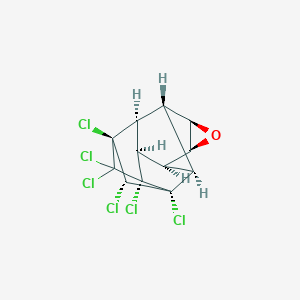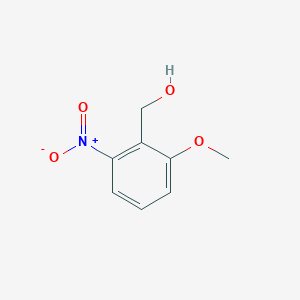![molecular formula C15H15NO B171118 4-[4-(Dimethylamino)phenyl]benzaldehyde CAS No. 173991-06-5](/img/structure/B171118.png)
4-[4-(Dimethylamino)phenyl]benzaldehyde
Overview
Description
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C15H15NO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a dimethylamino group and a formyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of dyes and other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde can be synthesized through several methods:
Formylation of 4-(Dimethylamino)biphenyl: This method involves the formylation of 4-(dimethylamino)biphenyl using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of 4-bromo-4’-(dimethylamino)biphenyl with a formylboronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde typically involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 4’-(Dimethylamino)[1,1’-biphenyl]-4-carboxylic acid
Reduction: 4’-(Dimethylamino)[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the biphenyl moiety.
4’-(Dimethylamino)[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Similar structure but with additional methyl groups on the amine.
Uniqueness
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of a dimethylamino group and a formyl group on a biphenyl scaffold, which imparts distinct chemical and physical properties. Its strong fluorescence and ability to participate in various chemical reactions make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(2)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIVRXYXECSDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)
